![molecular formula C22H16ClN3O3S B2889603 Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate CAS No. 1172838-70-8](/img/structure/B2889603.png)
Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate is a complex organic compound belonging to the class of benzothiazole derivatives. This compound features a benzothiazole core substituted with a chloro group at the 6-position and a pyridin-2-ylmethyl group attached to the carbamoyl moiety. Due to its intricate structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Wirkmechanismus
Target of Action
The primary targets of Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in the inhibition of the biosynthesis of prostaglandins , which are derived from arachidonic acid . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the cyclooxygenase and 5-lipoxygenase pathways .
Biochemical Pathways
The affected biochemical pathway is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, which are involved in inflammatory responses . By inhibiting the COX enzymes, this compound disrupts the arachidonic acid pathway, reducing the production of these inflammatory mediators .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is the reduction of inflammation and pain . This is achieved through the inhibition of the COX enzymes and the subsequent decrease in the production of prostaglandins and leukotrienes . Some thiazole derivatives have been found to possess significant anti-inflammatory and analgesic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-amino-6-chlorobenzothiazole with appropriate reagents to form the desired benzothiazole derivative
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization or column chromatography are used to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the benzothiazole ring, often involving nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) are typical reducing agents.
Substitution: Nucleophiles like ammonia (NH₃) or electrophiles like acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted benzothiazole derivatives, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in various bioassays, including antimicrobial, anti-inflammatory, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The medicinal applications of this compound are vast. It has been investigated for its therapeutic potential in treating various diseases, such as cancer, inflammation, and microbial infections. Its unique structure allows it to modulate biological pathways and exert therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine: This compound shares a similar benzothiazole core but has a nitro group instead of the pyridin-2-ylmethyl group.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Another benzothiazole derivative with different substituents and potential biological activities.
Uniqueness: Methyl 2-((6-chlorobenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate stands out due to its unique combination of functional groups and structural features. Its ability to undergo diverse chemical reactions and its potential biological activities make it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)-(pyridin-2-ylmethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c1-29-21(28)17-8-3-2-7-16(17)20(27)26(13-15-6-4-5-11-24-15)22-25-18-10-9-14(23)12-19(18)30-22/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIMAXNNAUJEDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-((Difluoromethyl)thio)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2889520.png)
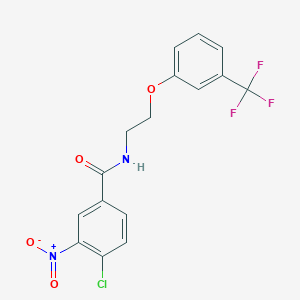
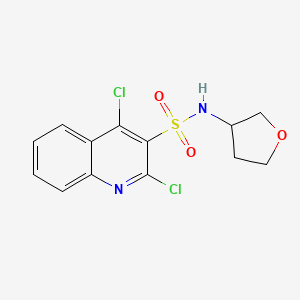
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2889527.png)
![N-[(2,6-DIFLUOROPHENYL)METHYL]-3-ETHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE](/img/structure/B2889528.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2889530.png)
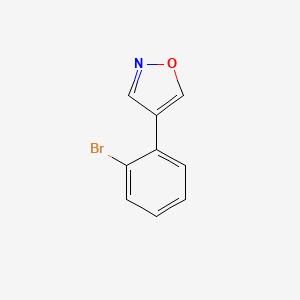
![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2889534.png)
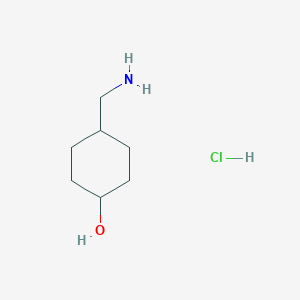
![6-chloro-N-[(4-methoxyphenyl)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2889536.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2889537.png)
![11-(2-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2889541.png)
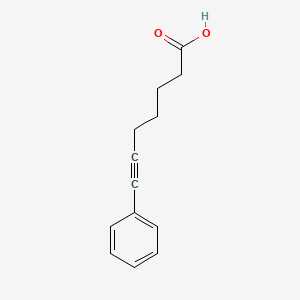
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylbenzamide](/img/structure/B2889543.png)
